2,3,6-Tribromobenzonitrile

Description

However, data for the structurally similar compound 2,4,6-tribromobenzonitrile (CAS: 16532-02-8) is available in the literature. For the purpose of this article, we assume the query refers to 2,4,6-tribromobenzonitrile, a symmetric trihalogenated benzonitrile derivative.

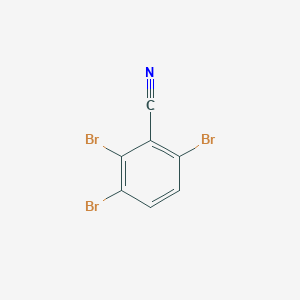

2,4,6-Tribromobenzonitrile is a halogenated aromatic compound with bromine substituents at the 2, 4, and 6 positions of the benzene ring and a nitrile (-C≡N) functional group. It is synthesized via diazotization and cyanation reactions, as described in , where it serves as a precursor for high-performance luminogens in organic light-emitting diodes (OLEDs) . Its thermal stability (decomposition temperature, $ T_d $, up to 480°C) and electronic properties make it valuable in materials science.

Properties

Molecular Formula |

C7H2Br3N |

|---|---|

Molecular Weight |

339.81 g/mol |

IUPAC Name |

2,3,6-tribromobenzonitrile |

InChI |

InChI=1S/C7H2Br3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |

InChI Key |

QKJBNEBGLRMQRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C#N)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Tribromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The process typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of 2,3,6-tribromobenzonitrile may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Tribromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of substituted benzonitriles.

Reduction: Formation of 2,3,6-tribromoaniline.

Oxidation: Formation of 2,3,6-tribromobenzoic acid.

Scientific Research Applications

2,3,6-Tribromobenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,3,6-tribromobenzonitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The bromine atoms can form halogen bonds with biological molecules, affecting their function. The nitrile group can also participate in interactions with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

2,4,6-Tribromobenzonitrile vs. 2,6-Bis(2,2,2-Trifluoroethoxy)-3-Bromobenzonitrile (CAS 175204-13-4)

- Substituents :

- 2,4,6-Tribromobenzonitrile : Three bromine atoms (symmetrical) and a nitrile group.

- 2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile : One bromine atom, two trifluoroethoxy (-OCH₂CF₃) groups, and a nitrile group.

- Thermal Stability: 2,4,6-Tribromobenzonitrile exhibits exceptional thermal stability ($ T_d = 377–480°C $) due to bromine’s high atomic mass and strong C-Br bonds .

- Applications :

2,4,6-Tribromobenzonitrile vs. 3,5-Bis(trifluoromethyl)benzonitrile

- Substituents :

- 3,5-Bis(trifluoromethyl)benzonitrile : Two trifluoromethyl (-CF₃) groups (electron-withdrawing) at the 3 and 5 positions.

- Electronic Properties :

- The -CF₃ groups in 3,5-bis(trifluoromethyl)benzonitrile create stronger electron-withdrawing effects than bromine, significantly altering the nitrile group’s reactivity and dipole moment .

- Bromine in 2,4,6-tribromobenzonitrile provides moderate electron withdrawal but contributes to higher density and thermal stability.

- Spectroscopy :

Positional Isomerism and Symmetry

- Symmetry: 2,4,6-Tribromobenzonitrile’s symmetrical substitution enhances crystallinity and intermolecular interactions, critical for OLED device stability .

Thermodynamic and Spectroscopic Comparisons

Vibrational Spectra :

Thermodynamic Functions :

Data Tables

Table 1: Comparative Properties of Benzonitrile Derivatives

Table 2: Spectroscopic Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.